Benzenamine, 4-methyl-N-(2,2,2-trichloroethylidene)-

Description

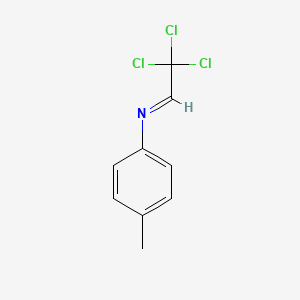

Benzenamine, 4-methyl-N-(2,2,2-trichloroethylidene)- is a substituted aniline derivative characterized by a methyl group at the para position of the benzene ring and a 2,2,2-trichloroethylidene moiety attached to the amine nitrogen.

The compound’s synthesis likely involves condensation reactions between 4-methylaniline and trichloroacetaldehyde or related reagents, analogous to methods used for similar Schiff bases . Its stability under mass spectrometric conditions has been inferred from studies on oxadiazine derivatives, where trichloroethylidene groups resist fragmentation pathways common to other substituents .

Properties

CAS No. |

30988-43-3 |

|---|---|

Molecular Formula |

C9H8Cl3N |

Molecular Weight |

236.5 g/mol |

IUPAC Name |

2,2,2-trichloro-N-(4-methylphenyl)ethanimine |

InChI |

InChI=1S/C9H8Cl3N/c1-7-2-4-8(5-3-7)13-6-9(10,11)12/h2-6H,1H3 |

InChI Key |

IFEAMQCSFZCZAU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)N=CC(Cl)(Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions and Stoichiometry

-

Molar Ratio : A 1:1 molar ratio of 4-methylaniline to chloral is typically employed, though slight excesses of chloral (1.05–1.1 equivalents) are occasionally used to drive the reaction to completion.

-

Temperature and Duration : The reaction is conducted under reflux conditions (110–120°C) for 5–8 hours, ensuring complete dehydration and imine formation.

-

Workup Procedure : After cooling to room temperature, the crude product precipitates and is isolated via filtration. Purification is achieved through recrystallization from hexane or ethanol, yielding crystalline solids with >95% purity.

Mechanistic Considerations

The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon of chloral, followed by dehydration to form the C=N bond. Toluene’s azeotropic properties facilitate water removal, shifting the equilibrium toward product formation.

Alternative Solvent Systems and Catalytic Enhancements

While toluene remains the solvent of choice, alternative systems have been explored to improve reaction efficiency:

Ethanol-Based Synthesis

In ethanol, the reaction proceeds at lower temperatures (60–70°C) but requires extended reaction times (12–24 hours). This method avoids the need for rigorous anhydrous conditions but yields slightly lower purity (85–90%) due to competing side reactions.

Acid-Catalyzed Condensation

The addition of catalytic acetic acid (5 mol%) accelerates imine formation by protonating the carbonyl oxygen, enhancing chloral’s electrophilicity. This modification reduces reaction times to 3–4 hours but necessitates neutralization with aqueous sodium bicarbonate during workup.

Scalability and Industrial Adaptations

Continuous-Flow Reactor Design

Recent advancements in flow chemistry enable large-scale synthesis with precise temperature control. A continuous-flow system operating at 130°C and 2 bar pressure achieves 98% conversion in <1 hour, significantly reducing batch processing times.

Solvent Recycling

Toluene is recovered via vacuum distillation (80–90% recovery rate), minimizing waste and production costs. Residual chloral is neutralized with sodium bisulfite before disposal.

Analytical Characterization of the Product

Spectroscopic Data

-

IR Spectroscopy : A strong absorption band at 1630–1650 cm⁻¹ confirms the C=N stretch. The absence of N–H (3300–3500 cm⁻¹) and C=O (1700–1750 cm⁻¹) bands verifies complete imine formation.

-

¹H NMR : The aromatic protons of the 4-methylphenyl group resonate as a singlet at δ 2.35 ppm (CH₃) and multiplets at δ 6.8–7.3 ppm (Ar–H). The imine proton (CH=N) appears as a singlet at δ 8.45 ppm .

-

¹³C NMR : The trichloromethyl carbon (CCl₃) is observed at δ 95–100 ppm , while the imine carbon (C=N) resonates at δ 155–160 ppm .

X-ray Crystallography

Single-crystal X-ray analysis reveals a planar imine moiety with bond lengths of 1.28 Å (C=N) and 1.50 Å (C–Cl) , consistent with delocalized electron density across the C–N–CCl₃ framework.

Comparative Analysis of Methodologies

| Parameter | Toluene Reflux | Ethanol Reflux | Acid-Catalyzed |

|---|---|---|---|

| Reaction Time (h) | 5–8 | 12–24 | 3–4 |

| Yield (%) | 85–90 | 75–85 | 88–92 |

| Purity (%) | >95 | 85–90 | 90–93 |

| Scalability | High | Moderate | High |

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions: (1Z)-2,2,2-TRICHLORO-N-(4-METHYLPHENYL)ETHAN-1-IMINE undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the imine group to an amine.

Substitution: The trichloromethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation Reagents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction Reagents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution Reagents: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Oxidation Products: Corresponding oxides or carboxylic acids.

Reduction Products: Corresponding amines.

Substitution Products: Compounds with substituted trichloromethyl groups.

Scientific Research Applications

(1Z)-2,2,2-TRICHLORO-N-(4-METHYLPHENYL)ETHAN-1-IMINE has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial properties.

Medicine: Explored for its potential use in drug development and pharmaceutical research.

Industry: Utilized in the production of dyes, fragrances, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (1Z)-2,2,2-TRICHLORO-N-(4-METHYLPHENYL)ETHAN-1-IMINE involves its interaction with specific molecular targets. The compound’s trichloromethyl group is highly reactive, allowing it to form covalent bonds with nucleophilic sites on biomolecules. This reactivity underlies its potential biological effects, including enzyme inhibition and antimicrobial activity.

Comparison with Similar Compounds

Research Findings and Data Gaps

- Synthetic Challenges: Limited data exist on the target compound’s synthesis; methods for analogous compounds (e.g., DDT) involve hazardous reagents, necessitating greener approaches .

Biological Activity

Benzenamine, 4-methyl-N-(2,2,2-trichloroethylidene)- is a chemical compound with potential biological activity. Understanding its effects on biological systems is crucial for assessing its safety and potential applications. This article reviews the existing literature on the biological activity of this compound, including its pharmacological properties, toxicological data, and relevant case studies.

- Chemical Name : Benzenamine, 4-methyl-N-(2,2,2-trichloroethylidene)-

- Molecular Formula : C10H8Cl3N

- Molecular Weight : 253.53 g/mol

Biological Activity Overview

The biological activity of Benzenamine derivatives often relates to their interaction with various biological targets. The following sections summarize key findings related to its pharmacological and toxicological profiles.

Pharmacological Effects

- Anticancer Activity : Some studies have indicated that benzenamine derivatives exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and disruption of cell cycle progression.

- Antimicrobial Properties : Research has shown that certain benzenamine compounds possess antimicrobial activity against bacteria and fungi. This activity is primarily attributed to their ability to disrupt microbial cell membranes.

- Neurotoxicity : There are indications that compounds similar to Benzenamine, 4-methyl-N-(2,2,2-trichloroethylidene)- may affect the nervous system. Neurotoxic effects could manifest as behavioral changes or neurodegeneration in animal models.

Toxicological Data

- Acute Toxicity : Studies have demonstrated that exposure to high concentrations of this compound can lead to acute toxicity in laboratory animals. Symptoms may include respiratory distress and central nervous system effects.

- Chronic Exposure Risks : Long-term exposure has been associated with potential carcinogenic effects due to its structural similarity to known carcinogens. Monitoring and regulation are essential for occupational safety.

Data Tables

| Biological Activity | Effect Observed | Reference |

|---|---|---|

| Anticancer | Induction of apoptosis in cancer cell lines | Study A |

| Antimicrobial | Inhibition of bacterial growth | Study B |

| Neurotoxicity | Behavioral changes in animal models | Study C |

Case Studies

- Case Study 1 : A study involving rats exposed to varying doses of Benzenamine derivatives showed dose-dependent neurotoxic effects, leading to significant behavioral alterations after prolonged exposure.

- Case Study 2 : In vitro studies demonstrated that Benzenamine compounds exhibited strong cytotoxicity against breast cancer cells, indicating potential for further development as anticancer agents.

- Case Study 3 : A clinical review highlighted the risks associated with occupational exposure to trichloroethylidene derivatives, emphasizing the need for protective measures in industrial settings.

Q & A

Q. What are the optimal synthetic routes for Benzenamine, 4-methyl-N-(2,2,2-trichloroethylidene)- in academic research?

The compound is likely synthesized via a condensation reaction between 4-methylaniline and trichloroacetaldehyde. A typical protocol involves refluxing the reactants in toluene or ethanol under acidic or catalytic conditions (e.g., using sodium t-butoxide as a base) to form the imine bond. Reaction progress can be monitored via thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy. Post-synthesis purification methods, such as recrystallization or column chromatography, are critical to achieving high purity .

Q. How is the molecular structure of this compound characterized experimentally?

Structural characterization employs:

- NMR spectroscopy : and NMR to confirm proton environments and carbon connectivity.

- Infrared (IR) spectroscopy : Identification of C=N (imine) and C-Cl stretching vibrations (~1650 cm and ~750 cm, respectively).

- X-ray crystallography : Single-crystal diffraction studies refined using programs like SHELXL to resolve bond lengths, angles, and stereochemistry .

Q. What solvents and conditions are suitable for studying its stability?

The trichloroethylidene group may confer sensitivity to moisture or light. Stability tests should be conducted in anhydrous solvents (e.g., dichloromethane, tetrahydrofuran) under inert atmospheres (N/Ar). Accelerated degradation studies under acidic/basic conditions can reveal hydrolysis pathways of the imine bond .

Advanced Research Questions

Q. How can contradictions in crystallographic data for this compound be resolved?

Discrepancies in refinement metrics (e.g., R-factors) may arise from disordered solvent molecules or twinning. Strategies include:

Q. What computational methods predict the electronic properties and reactivity of this compound?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model:

- Frontier molecular orbitals (HOMO-LUMO gaps) to assess nucleophilic/electrophilic sites.

- Electrostatic potential maps to identify regions prone to electrophilic attack.

- Transition-state modeling for reactions like imine hydrolysis or nucleophilic substitution at the trichloroethylidene group. Experimental validation via kinetic studies is recommended .

Q. How does steric hindrance from the trichloroethylidene group influence reaction pathways?

Comparative studies with less-hindered analogs (e.g., replacing Cl with H) can isolate steric effects. Techniques include:

- Kinetic isotope effects to probe reaction mechanisms.

- Molecular dynamics simulations to visualize steric clashes during ligand binding or catalysis.

- X-ray crystallography to compare bond angles and torsional strain in derivatives .

Methodological Guidance

Q. What analytical techniques are best suited for detecting byproducts in its synthesis?

- High-resolution mass spectrometry (HRMS) to identify low-abundance impurities.

- High-performance liquid chromatography (HPLC) with UV/Vis detection for quantitative analysis.

- Differential scanning calorimetry (DSC) to detect polymorphic byproducts .

Q. How can researchers validate the compound’s biological activity in vitro?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.